
2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexene, featuring a carboxaldehyde group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product. The exact methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A structural isomer with different chemical properties.
3-Methylcyclohexene: Another isomer with distinct reactivity.
4-Methylcyclohexene: Similar in structure but with variations in chemical behavior.
Uniqueness
2-Cyclohexene-1-carboxaldehyde, 1-methyl-4-oxo- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
54125-08-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-methyl-4-oxocyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
PWHTXZHPTJWQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

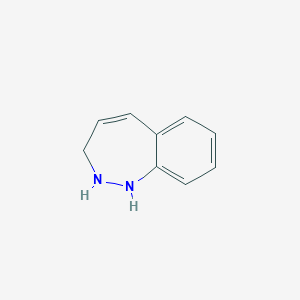
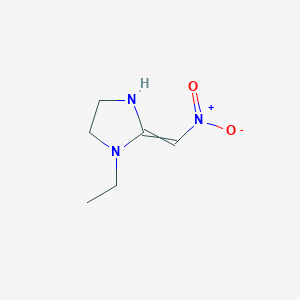
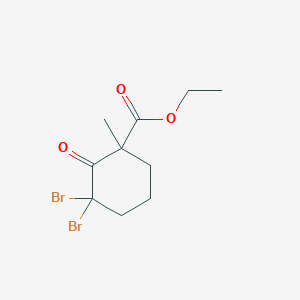
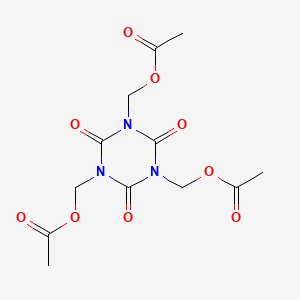
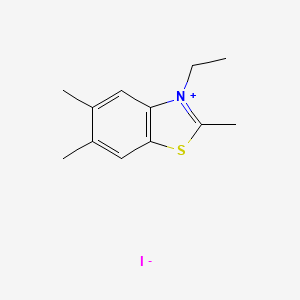
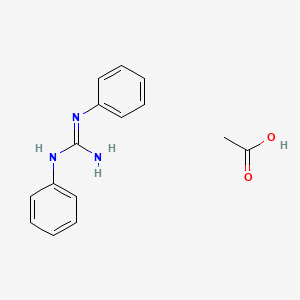
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
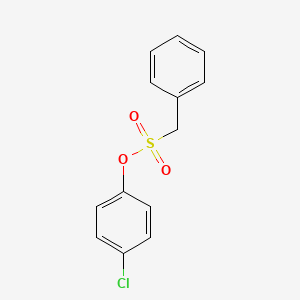
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
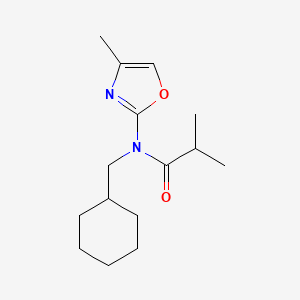
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
